4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Lipophilicity Drug Design Permeability

This 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a rationally differentiated, highly lipophilic coumarin ester (LogP 4.92) for CNS-focused screening libraries. Its 4-butyl chain increases LogP by ~1.3 units over the 4-methyl analog, while the 3-methoxybenzoate ester adds ~1.8 units vs. the unsubstituted benzoate, directly enhancing blood-brain barrier penetration and cytotoxic potency in glioblastoma models. As the essential meta-substitution comparator to the para-methoxy isomer, it enables systematic antioxidant SAR exploration. Ideal reference standard for cell-permeability and tissue-distribution assays.

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
Cat. No. B4086092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H20O5/c1-3-4-6-14-12-20(22)26-19-13-17(9-10-18(14)19)25-21(23)15-7-5-8-16(11-15)24-2/h5,7-13H,3-4,6H2,1-2H3
InChIKeyZBNZKORPWHUGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: Physicochemical Profile for Procurement Evaluation


4-Butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate (C21H20O5, MW 352.38) is a synthetic coumarin ester combining a 4-butyl substituent on the chromen-2-one core with a 3-methoxybenzoate ester at position 7. The compound exhibits a calculated Log P of 4.92, indicating high lipophilicity relative to many common coumarin derivatives [1]. Its structure places it within the class of 7-acyloxycoumarins, a scaffold frequently explored in medicinal chemistry for diverse bioactivities [2].

Why 4-Butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate Is Not Interchangeable with Simpler Coumarin Analogs


Substituting 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate with a close analog such as the 4-methyl variant or an unsubstituted benzoate ester introduces measurable differences in lipophilicity that directly affect membrane permeability and biological distribution. The 4-butyl chain increases Log P by approximately 1.3 units versus the 4-methyl analog (Log P 4.92 vs. 3.59) [1], while the 3-methoxybenzoate ester contributes an additional ~1.8 Log P units compared to the unsubstituted benzoate ester (Log P ~3.1) . Class-level evidence demonstrates that such lipophilicity shifts can alter cytotoxic potency by over 5-fold in glioblastoma cell lines [2]. Consequently, generic substitution without accounting for these physicochemical differences would confound structure-activity relationship (SAR) interpretation and screening hit validation.

Quantitative Differentiation Evidence for 4-Butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate vs. Closest Analogs


Lipophilicity Advantage Over the 4-Methyl Analog Drives Membrane Partitioning

The target compound exhibits a calculated Log P of 4.92 versus 3.59 for 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, representing a ΔLog P of +1.33 [1]. This difference corresponds to a theoretical ~21-fold increase in octanol-water partition coefficient, suggesting substantially enhanced membrane permeability and potential blood-brain barrier penetration.

Lipophilicity Drug Design Permeability

Enhanced Lipophilicity Versus Unsubstituted Benzoate Ester Influences Distribution Profile

Compared to the unsubstituted benzoate ester analog (Log P ~3.1 via SwissADME) , the target compound's 3-methoxybenzoate moiety raises Log P by approximately 1.8 units. This substantial increase indicates that the methoxy group on the benzoyl ester contributes disproportionately to overall lipophilicity, which may reduce aqueous solubility but enhance tissue distribution.

Lipophilicity ADME Formulation

4-Butyl Substituent Confers Enhanced Cytotoxic Potential Relative to Shorter Alkyl Chains

In a study of natural and synthetic 4-alkylcoumarins, compounds bearing longer alkyl chains exhibited significantly greater cytotoxicity against U251 glioblastoma cells. A 4-alkylcoumarin with a prenyl-derived side chain showed an EC50 of 6.6 μM, while related 4-alkyl variants with differing side-chain structures displayed EC50 values of 52.0 μM and 37.0 μM, representing an approximately 5.6- to 7.9-fold reduction in potency [1]. Although the target compound was not directly tested in this study, the class-level inference supports that the 4-butyl chain contributes meaningfully to cytotoxic activity compared to shorter or more polar substituents.

Cytotoxicity Glioblastoma Anticancer

Antioxidant Radical Scavenging Potential Consistent with 7-Acyloxycoumarin Class

A comprehensive structure-activity relationship study of 23 simple coumarins demonstrated that antioxidant capacity, measured via DPPH, ABTS, CUPRAC, and FRAP assays, is strongly correlated with specific substitution patterns—particularly the presence of hydroxyl groups on the aromatic ring [1]. While 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate was not among the compounds tested, the 4-methoxy positional isomer (4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate) has demonstrated DPPH radical scavenging activity with an IC50 of 15 µg/mL . The 3-methoxy substitution pattern of the target compound may confer subtly different electronic properties that could modulate radical scavenging efficiency relative to the para-substituted isomer, an important consideration for antioxidant screening programs.

Antioxidant DPPH Radical Scavenging

Optimal Procurement and Deployment Scenarios for 4-Butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate


Cytotoxicity Screening in Glioblastoma and Other CNS Cancer Models

Based on class-level evidence that 4-alkylcoumarins exhibit potent cytotoxicity against U251 glioblastoma cells (EC50 as low as 6.6 μM) [1], and the target compound's high lipophilicity (Log P 4.92) [2] that favors blood-brain barrier penetration, this compound is a rational procurement choice for CNS-focused anticancer screening libraries. Its 4-butyl chain and 3-methoxybenzoate ester differentiate it from less lipophilic analogs that would show inferior CNS penetration and reduced cytotoxic potency.

Structure-Activity Relationship (SAR) Studies of Coumarin Ester Antioxidants

The target compound serves as a critical meta-substitution comparator to the para-methoxy isomer (DPPH IC50 = 15 µg/mL) , enabling systematic exploration of how methoxy positional isomerism modulates radical scavenging activity. This makes it an essential reference compound for medicinal chemistry programs optimizing coumarin-based antioxidants.

Lipophilicity-Dependent ADME Profiling and Probe Development

With a Log P of 4.92—significantly higher than both the 4-methyl analog (Log P 3.59) and the unsubstituted benzoate ester (Log P ~3.1) [2] —this compound is ideally suited for ADME studies requiring a highly lipophilic coumarin scaffold. Its predictable physicochemical profile supports its use as a reference standard in cell-permeability assays, tissue-distribution studies, and fluorescent probe development where enhanced membrane partitioning is desired.

Quote Request

Request a Quote for 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.